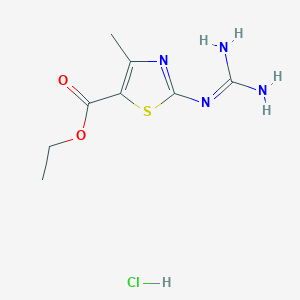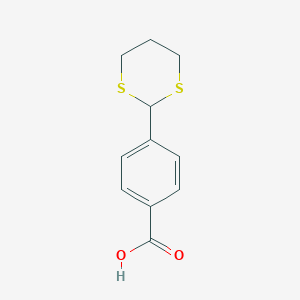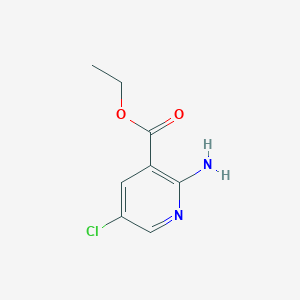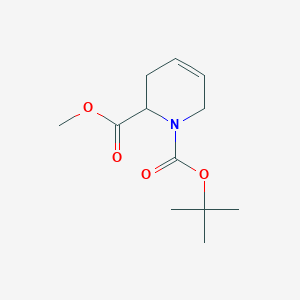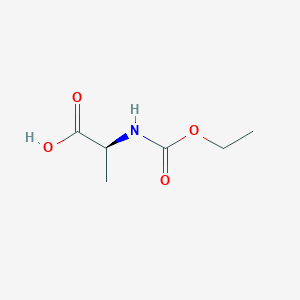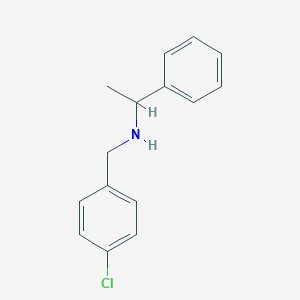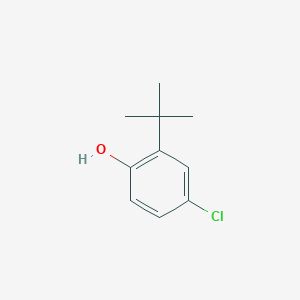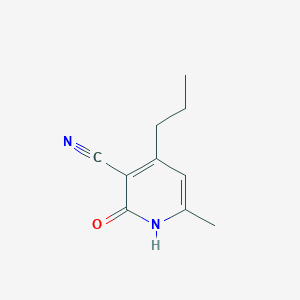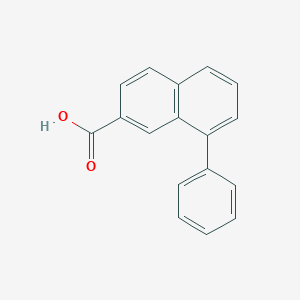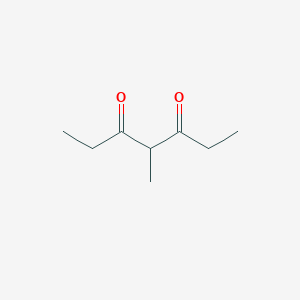![molecular formula C10H6Cl8 B190028 (1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene CAS No. 142433-24-7](/img/structure/B190028.png)
(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[52102,6]dec-8-ene is a highly chlorinated organic compound It belongs to the class of tricyclic compounds, characterized by three interconnected ring structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene typically involves multiple steps, starting from simpler organic molecules. One common approach is the chlorination of a suitable tricyclic precursor. The reaction conditions often require the use of chlorine gas or chlorinating agents such as sulfuryl chloride (SO2Cl2) under controlled temperatures and pressures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Safety measures are crucial due to the handling of chlorine gas and other hazardous reagents.
化学反応の分析
Types of Reactions
(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Oxidation Reactions: Oxidative conditions can further modify the structure, potentially breaking the tricyclic framework.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products depend on the specific reaction conditions and reagents used. Substitution reactions yield various functionalized derivatives, while reduction and oxidation can lead to partially or fully dechlorinated products and ring-opened structures, respectively.
科学的研究の応用
Chemistry
In chemistry, (1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene is used as a precursor for synthesizing other complex organic molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology and Medicine
Research in biology and medicine explores the potential of this compound as a bioactive agent. Its high chlorine content and structural rigidity may contribute to antimicrobial or anticancer properties, although detailed studies are required to confirm these effects.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical resistance. Its stability and reactivity also make it suitable for use in specialty chemicals and coatings.
作用機序
The mechanism by which (1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with cellular membranes or proteins, disrupting normal functions. The exact pathways and targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Hexachlorocyclopentadiene: Another highly chlorinated compound with different ring structure.
Octachlorodibenzodioxin: Known for its environmental persistence and toxicity.
Tetrachlorobenzene: A simpler aromatic compound with fewer chlorine atoms.
Uniqueness
(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene is unique due to its tricyclic structure and high degree of chlorination. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications that other compounds cannot fulfill.
特性
IUPAC Name |
(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3+,4-,5-,8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWJNBZANLAXMG-HEVSPMQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]1Cl)Cl)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
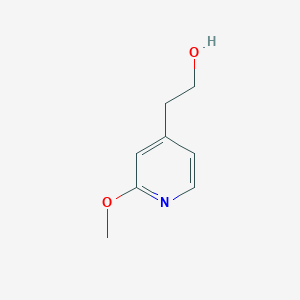
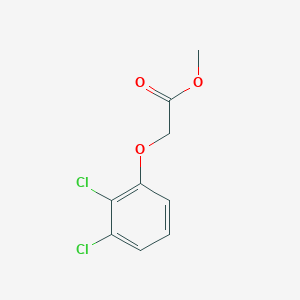
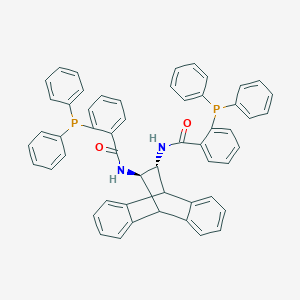
![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)
